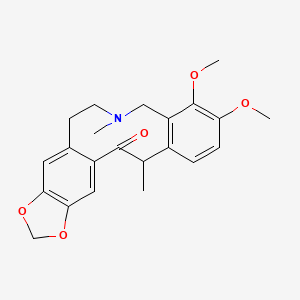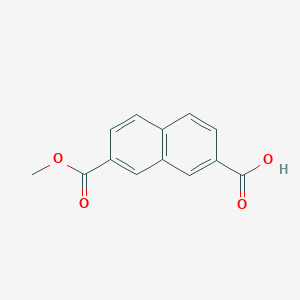
Monomethyl 2,7-naphthalenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl 2,7-naphthalenedicarboxylate is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxylate groups at the 2 and 7 positions of the naphthalene ring, with one of these groups being esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monomethyl 2,7-naphthalenedicarboxylate can be synthesized through the esterification of 2,7-naphthalenedicarboxylic acid. One common method involves the use of methanol and a catalytic amount of thionyl chloride at room temperature (approximately 25–27°C) to selectively esterify one of the carboxyl groups .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of alkylnaphthalenes followed by esterification. The homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions is another method that offers high selectivity and fewer steps .
Analyse Chemischer Reaktionen
Types of Reactions: Monomethyl 2,7-naphthalenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 2,7-naphthalenedicarboxylic acid.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Monomethyl 2,7-naphthalenedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology and Medicine: Potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of polyesters and other polymers with enhanced properties.
Wirkmechanismus
The mechanism by which monomethyl 2,7-naphthalenedicarboxylate exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks. The molecular targets and pathways involved include coordination bonds with metal centers and supramolecular interactions .
Vergleich Mit ähnlichen Verbindungen
2,6-naphthalenedicarboxylate: Another naphthalene derivative with carboxyl groups at the 2 and 6 positions.
1,4-naphthalenedicarboxylate: Contains carboxyl groups at the 1 and 4 positions of the naphthalene ring.
Comparison: Monomethyl 2,7-naphthalenedicarboxylate is unique due to the specific positioning of its carboxyl groups and the presence of a methyl ester group. This configuration imparts distinct chemical properties and reactivity compared to its isomers, making it particularly useful in the synthesis of MOFs and other advanced materials .
Eigenschaften
CAS-Nummer |
7568-17-4 |
|---|---|
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
7-methoxycarbonylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)10-5-3-8-2-4-9(12(14)15)6-11(8)7-10/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
GFUSLUJZIDIKSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
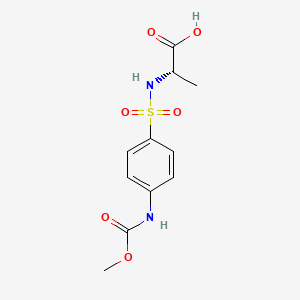
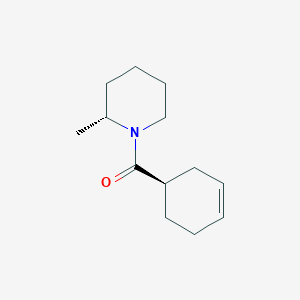
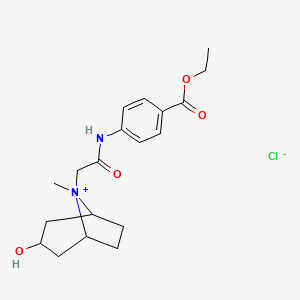
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
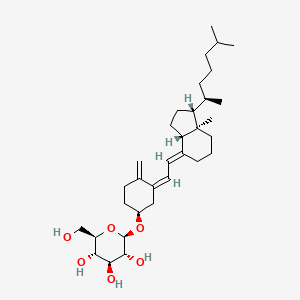

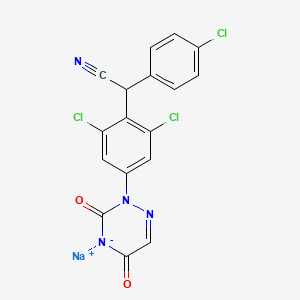
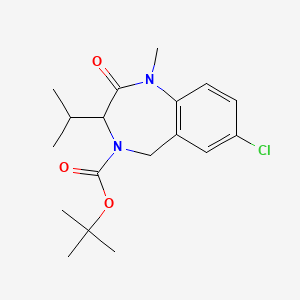
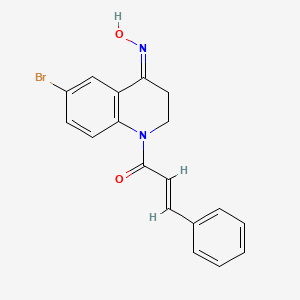
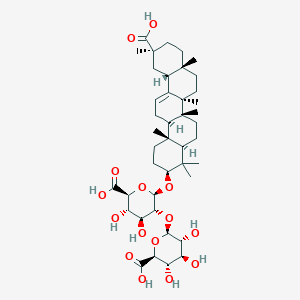
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
